BenchChemオンラインストアへようこそ!

Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe

Src tyrosine kinase peptide inhibitor structure‑activity relationship

Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe (also abbreviated as Ac-CIYKF(4-NO2)YF, compound 12) is a synthetic linear heptapeptide inhibitor of the non‑receptor tyrosine kinase c‑Src, first characterized by Kumar et al. The compound belongs to the CIYKYY peptide analog series and is classified as an investigational discovery agent targeting proto‑oncogene c‑Src (SRC_HUMAN).

Molecular Formula C53H67N9O13S
Molecular Weight 1070.2 g/mol
Cat. No. B10846199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe
Molecular FormulaC53H67N9O13S
Molecular Weight1070.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CS)NC(=O)C
InChIInChI=1S/C53H67N9O13S/c1-4-31(2)46(61-51(70)45(30-76)55-32(3)63)52(71)59-43(28-36-17-23-39(65)24-18-36)48(67)56-40(12-8-9-25-54)47(66)57-41(26-34-13-19-37(20-14-34)62(74)75)49(68)58-42(27-35-15-21-38(64)22-16-35)50(69)60-44(53(72)73)29-33-10-6-5-7-11-33/h5-7,10-11,13-24,31,40-46,64-65,76H,4,8-9,12,25-30,54H2,1-3H3,(H,55,63)(H,56,67)(H,57,66)(H,58,68)(H,59,71)(H,60,69)(H,61,70)(H,72,73)/t31?,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyNYGFMHJKDBNTFT-GLNKEJAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe: A Quantitative Src Kinase Inhibitor Peptide with Defined SAR Differentiation


Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe (also abbreviated as Ac-CIYKF(4-NO2)YF, compound 12) is a synthetic linear heptapeptide inhibitor of the non‑receptor tyrosine kinase c‑Src, first characterized by Kumar et al. (2006) [1]. The compound belongs to the CIYKYY peptide analog series and is classified as an investigational discovery agent targeting proto‑oncogene c‑Src (SRC_HUMAN) [2]. The parent peptide Ac‑CIYKYY is a weak inhibitor of Src‑mediated polyE4Y phosphorylation (IC50 = 400 μM); systematic substitution with 4‑nitrophenylalanine at position 5 and extension with a C‑terminal phenylalanine yielded compound 12 with substantially improved potency [1]. It is important to note that high‑strength differential evidence for this specific compound is currently confined to in vitro kinase inhibition data from a single comprehensive SAR study; independent replication, selectivity profiling, and in vivo data are not yet available.

Why Generic Substitution Fails for Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe


Interchanging Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe with other in‑class CIYKYY peptide analogs is not feasible without compromising the inhibitory profile, because even single‑residue alterations produce large potency changes. Shifting the 4‑nitrophenylalanine from position 5 to position 6 (compound 6) causes a ~10‑fold loss of activity, while removing the C‑terminal phenylalanine (compound 2) alters the balance between potency and potential binding interactions [1]. Replacing the 4‑nitro group with an amino group (compound 4) reduces potency by ~93‑fold. These steep structure–activity relationships demonstrate that the precise sequence of compound 12 is optimally tuned for a defined Src‑inhibitory profile that cannot be replicated by generic interchange with its closest analogs.

Quantitative Differentiation Evidence for Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe Against Closest Analogs


400‑Fold Enhanced Src Kinase Inhibition vs Parent Peptide Ac‑CIYKYY

Ac‑Cys‑Ile‑Tyr‑Lys‑Phe(4‑NO2)‑Tyr‑Phe (12) inhibited c‑Src kinase activity with an IC50 of 1.0 μM in a polyE4Y phosphorylation assay, compared to an IC50 of 400 μM for the parent hexapeptide Ac‑CIYKYY (1), representing a 400‑fold improvement in inhibitory potency [1].

Src tyrosine kinase peptide inhibitor structure‑activity relationship

10.8‑Fold Superior Potency vs Position‑6 Nitro Analog Ac‑CIYKYF(4‑NO2)

Positional placement of the 4‑nitrophenylalanine residue is critical: compound 12 with nitro at position 5 (IC50 = 1.0 μM) is 10.8‑fold more potent than Ac‑CIYKYF(4‑NO2) (6), which carries the nitro group at position 6 and exhibits an IC50 of 10.8 μM [1].

positional scanning nitrophenylalanine Src inhibitor

93‑Fold Higher Activity vs 4‑Aminophenylalanine Analog Ac‑CIYKF(4‑NH2)Y

Replacing the 4‑nitro group with a 4‑amino group (compound 4) reduces inhibitory potency to IC50 = 93 μM, a 93‑fold decrease compared to compound 12 (IC50 = 1.0 μM), highlighting the essential role of the electron‑withdrawing nitro substituent [1].

nitro group requirement electron‑withdrawing substituent Src kinase

Superior Potency Over 4‑Halogen Substitutes: 26‑Fold vs 4‑F and 7.3‑Fold vs 4‑Cl

Among 4‑substituted phenylalanine analogs, the 4‑nitro compound 12 (IC50 = 1.0 μM) is 26‑fold more potent than the 4‑fluoro analog (13, IC50 = 26 μM) and 7.3‑fold more potent than the 4‑chloro analog (14, IC50 = 7.3 μM), though the 4‑iodo derivative (15, IC50 = 0.78 μM) shows marginally higher activity [1]. The nitro group provides a unique combination of electronic and steric properties not replicated by halogens.

halogen scan nitro vs halogen Src inhibitor SAR

Balanced Activity with C‑Terminal Phe Extension vs Hexapeptide Ac‑CIYKF(4‑NO2)Y

Extension of the hexapeptide Ac‑CIYKF(4‑NO2)Y (2, IC50 = 0.53 μM) with an additional C‑terminal phenylalanine yields compound 12 (IC50 = 1.0 μM), representing a modest 1.9‑fold reduction in potency [1]. This extension introduces an extra aromatic residue that may serve as a handle for future conjugation, cross‑linking, or additional binding interactions.

C‑terminal modification peptide extension Src inhibitor design

Best Application Scenarios for Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe Based on Quantitative Evidence


Biochemical Screening of Substrate‑Binding Site Src Inhibitors

With a 400‑fold potency improvement over the parent peptide and an IC50 of 1.0 μM in a defined polyE4Y‑based kinase assay, compound 12 serves as a validated positive control for screening campaigns targeting the Src substrate‑binding site [1]. Its well‑characterized SAR makes it a reliable benchmark for evaluating novel Src inhibitors.

Positional Scanning and Pharmacophore Mapping of Nitrophenylalanine‑Modified Peptides

The 10.8‑fold potency difference between position‑5 (compound 12) and position‑6 (compound 6) nitrophenylalanine substitution provides a clear quantitative readout for mapping the optimal pharmacophore placement in the Src binding pocket [1]. Compound 12 is the reference standard for position‑5 occupancy studies.

Electron‑Withdrawing Group SAR Profiling in Kinase Inhibitor Design

The 93‑fold activity advantage of the 4‑nitro substituent over the 4‑amino group, together with the differential potency against 4‑halogen analogs (26‑fold vs 4‑F, 7.3‑fold vs 4‑Cl), establishes compound 12 as an essential comparator for electronic‑effect SAR libraries targeting the Src substrate pocket [1].

C‑Terminal Extension Strategies for Peptide‑Based Probe Development

The addition of a C‑terminal phenylalanine in compound 12, relative to the slightly more potent hexapeptide 2 (0.53 μM), provides a reactive or conjugation‑competent moiety while maintaining sub‑micromolar activity [1]. This makes the compound a suitable starting point for designing fluorescent, affinity, or biotinylated probes that require a free C‑terminal extension point.

Quote Request

Request a Quote for Ac-Cys-Ile-Tyr-Lys-Phe(4-NO2)-Tyr-Phe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.